3-[2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide
Description
This compound features a quinazolin-2,4-dione core substituted with two distinct pharmacophores:
- A 4-phenylpiperazine group linked via a 2-oxoethyl chain at the N1 position.
- A propanamide moiety attached to a furan-2-ylmethyl group at the C3 position.
The quinazolin-2,4-dione scaffold is known for its versatility in medicinal chemistry, particularly in targeting enzymes and receptors such as phosphodiesterases, kinases, and neurotransmitter receptors . The 4-phenylpiperazine moiety may enhance interactions with dopaminergic or serotonergic receptors, while the furan group could improve metabolic stability and bioavailability .
Properties
CAS No. |
899909-85-4 |
|---|---|
Molecular Formula |
C28H29N5O5 |
Molecular Weight |
515.57 |
IUPAC Name |
3-[2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]quinazolin-3-yl]-N-(furan-2-ylmethyl)propanamide |
InChI |
InChI=1S/C28H29N5O5/c34-25(29-19-22-9-6-18-38-22)12-13-32-27(36)23-10-4-5-11-24(23)33(28(32)37)20-26(35)31-16-14-30(15-17-31)21-7-2-1-3-8-21/h1-11,18H,12-17,19-20H2,(H,29,34) |
InChI Key |
FQEQFUDJBMEQEX-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C4=CC=CC=C4C(=O)N(C3=O)CCC(=O)NCC5=CC=CO5 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 3-[2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide is a complex organic molecule with a quinazoline core. This structure is known for its diverse biological activities, including potential anti-cancer, anti-inflammatory, and antimicrobial properties. The presence of multiple functional groups enhances its pharmacological potential, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 414.48 g/mol. The compound features:
- A quinazoline backbone, which is associated with various biological activities.
- A piperazine moiety , which is often linked to neuropharmacological effects.
- A furan substituent , contributing to its chemical reactivity and biological interactions.
Anticancer Activity
Preliminary studies suggest that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of quinazoline have shown effectiveness against various cancer cell lines due to their ability to inhibit key enzymes involved in tumor growth. The dual diketone functionality in this compound may enhance its interaction with DNA or proteins involved in cell proliferation.
Anti-inflammatory Activity
Compounds related to the quinazoline structure have been identified as potential COX-2 inhibitors , which play a crucial role in inflammation pathways. For example, studies on quinazolinone derivatives demonstrated varying degrees of COX-2 inhibition, suggesting that this compound may also exhibit anti-inflammatory properties by modulating prostaglandin synthesis .
Antimicrobial Activity
The antimicrobial potential of similar quinazoline derivatives has been explored extensively. The presence of the piperazine ring may enhance the compound's ability to penetrate bacterial membranes, leading to increased efficacy against microbial pathogens. Research indicates that modifications in the quinazoline structure can significantly impact antimicrobial activity .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound can provide insights into optimizing its biological activity. Key observations include:
| Structural Feature | Activity | Notes |
|---|---|---|
| Quinazoline core | Anticancer | Commonly associated with inhibition of tumor growth. |
| Piperazine moiety | Neuroactive | Enhances interaction with neurotransmitter receptors. |
| Furan substituent | Reactivity | Increases potential for forming reactive intermediates. |
Case Studies and Research Findings
- Study on COX-2 Inhibition : A study evaluating various quinazoline derivatives found that certain modifications led to enhanced COX-2 inhibitory activity, which could be relevant for this compound's anti-inflammatory potential .
- Antimicrobial Efficacy : Research on similar compounds has shown promising results against resistant strains of bacteria, indicating that this compound could be effective in treating infections where traditional antibiotics fail .
- Cytotoxicity Assessments : Cytotoxicity tests on cell lines such as L929 and A549 have indicated that modifications to the quinazoline structure can lead to significant changes in cell viability outcomes, suggesting a need for further exploration of this compound's safety profile .
Scientific Research Applications
Pharmacological Applications
Preliminary studies suggest that compounds with similar structures exhibit a range of biological activities, including:
- Antitumor Activity : Quinazoline derivatives have been investigated for their ability to inhibit tumor growth through various mechanisms.
- Antimicrobial Properties : Some derivatives demonstrate effectiveness against bacterial and fungal infections.
- CNS Activity : The piperazine moiety is often linked to neuropharmacological effects, making these compounds potential candidates for treating central nervous system disorders.
Synthesis and Reaction Pathways
The synthesis of 3-[2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide typically involves multi-step organic reactions. Key synthetic routes include:
- Preparation of the Quinazolinone Core : This step may involve cyclization reactions using appropriate starting materials.
- Introduction of Functional Groups : The phenylpiperazine and furan moieties are added through substitution reactions.
Case Studies and Research Findings
Several studies have highlighted the pharmacological potential of quinazoline derivatives:
- Antitumor Activity : Research indicates that quinazoline-based compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Neuropharmacological Effects : Compounds similar to this compound have shown promise in treating conditions like anxiety and depression due to their interaction with serotonin receptors.
- Antimicrobial Studies : Investigations into the antimicrobial properties of related compounds have demonstrated effectiveness against resistant strains of bacteria, suggesting potential applications in treating infections.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(2-Furylmethyl)-3-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl]propanamide
- Structural Differences : The substituent at N1 is a 3-nitrobenzyl group instead of the 4-phenylpiperazine-ethyl chain.
- The absence of a piperazine ring may limit interactions with G-protein-coupled receptors (GPCRs) but could enhance selectivity for other targets, such as kinases.
Quinazolin-2,4-dione Derivatives with Acylthiourea, Pyrazole, or Oxazole Moieties
- Example Compound: N-[N′-(2-Cyano-acetyl)-hydrazino-carbothioyl]-4-(2,4-dioxo-1,4-dihydro-2H-quinazolin-3-yl)-benzamide.
- Key Differences :
- The C3 position is substituted with a benzamide-acylthiourea group instead of a furylmethyl-propanamide.
- Biological Activity : Such derivatives exhibit antimicrobial and anticancer properties, likely due to the thiourea moiety’s metal-chelating ability. In contrast, the target compound’s piperazine and furan groups suggest CNS or anti-inflammatory applications.
Piperazine-Containing Analogues
- Example: 5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide Structural Overlap: Both compounds incorporate a 4-arylpiperazine group. Functional Contrast: The target compound’s quinazolinone core may confer dual activity (e.g., enzyme inhibition and receptor modulation), whereas the pentanamide derivative in is optimized for dopamine D3 receptor selectivity.
Furan-Containing Derivatives
- Example: N-(((3S,3aS)-7-(4-(furan-2-ylmethyl)piperazin-1-yl)-1-oxo-1,3,3a,4-tetrahydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-3-yl)methyl)acetamide Shared Features: Both compounds combine furan and piperazine groups. Divergence: The benzo-oxazolo-oxazine core in likely impacts solubility and blood-brain barrier penetration differently than the quinazolinone scaffold.
Comparative Data Table
Key Research Findings
- Bioactivity Profile Correlation : Compounds with piperazine and furan groups (e.g., ) cluster in bioactivity analyses with CNS targets, suggesting the target compound may share this trend .
- Synthetic Challenges : Introducing the 4-phenylpiperazine-ethyl chain requires precise alkylation or coupling steps, contrasting with the simpler benzylation in .
- Metabolic Stability: The furan group may reduce oxidative metabolism compared to phenyl or nitrobenzyl substituents, as seen in furan-containing drugs like ranolazine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
